1-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine hydrochloride
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Description
1-[8-(4-methoxybenzoyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperazine hydrochloride is a useful research compound. Its molecular formula is C24H26ClN3O4 and its molecular weight is 455.94. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Chemical Intermediates
Research in synthetic chemistry often focuses on developing efficient, scalable methods for producing complex organic compounds. For instance, the study by Bänziger et al. (2000) discusses a practical, large-scale synthesis approach for creating rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, highlighting the synthesis of pharmaceutically active compounds from readily available starting materials (Bänziger, Cercus, Stampfer, & Sunay, 2000). This study exemplifies the type of synthetic strategies that could be employed for the synthesis of complex molecules like the one mentioned.
Pharmacological Investigations
Another significant area of research for complex organic molecules is in pharmacological studies, where these compounds are evaluated for their potential as drug candidates. For example, Boschelli et al. (2001) explored the optimization of quinolinecarbonitriles as inhibitors of Src kinase activity, demonstrating the potential therapeutic applications of quinoline derivatives in cancer treatment (Boschelli et al., 2001). Although this study does not directly mention the specific compound of interest, it illustrates how similar compounds could be investigated for their biological activities and therapeutic potential.
Properties
IUPAC Name |
(4-methoxyphenyl)-[9-(4-methylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4.ClH/c1-26-7-9-27(10-8-26)23-18-13-21-22(31-12-11-30-21)14-20(18)25-15-19(23)24(28)16-3-5-17(29-2)6-4-16;/h3-6,13-15H,7-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMRSEXNGHMQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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